5-amino-1-benzyl-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-benzyl-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from benzylamine, and the alkyne precursor is derived from 3,5-dimethylphenylacetylene.
Amination: The resulting triazole intermediate is then subjected to amination to introduce the amino group at the 5-position.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-amino-1-benzyl-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The amino and carboxamide groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group at the 5-position.
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the benzyl group.
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethylphenyl group.
Uniqueness
5-amino-1-benzyl-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the benzyl and dimethylphenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C18H19N5O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-amino-1-benzyl-N-(3,5-dimethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O/c1-12-8-13(2)10-15(9-12)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
InChI Key |
IDVGNNWZXOPRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C |
Origin of Product |
United States |
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